molecular formula C25H32N4O2 B159135 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol CAS No. 127381-59-3

2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol

Cat. No. B159135
M. Wt: 420.5 g/mol
InChI Key: NARTWDHDTRAIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol, also known as DTTB, is a chemical compound that has shown potential in various scientific research applications.

Mechanism Of Action

2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol acts as a fluorescent probe by binding to proteases and undergoing a conformational change, resulting in an increase in fluorescence intensity. This change in fluorescence can be used to detect protease activity in cells and tissues. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has also been shown to bind to GPCRs and modulate their signaling pathways.

Biochemical And Physiological Effects

2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used to study the biochemical and physiological effects of protease activity and GPCR signaling pathways in various cell types and tissues.

Advantages And Limitations For Lab Experiments

2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has several advantages for lab experiments, including its high sensitivity and specificity for detecting protease activity and its ability to modulate GPCR signaling pathways. However, 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has limitations, including its cost and the need for specialized equipment for fluorescence detection.

Future Directions

Future research on 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could focus on developing new fluorescent probes for detecting protease activity and investigating the role of proteases in disease progression. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could also be used to study the signaling pathways of other membrane proteins, such as ion channels and transporters. Additionally, 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could be used to develop new drugs for treating cancer and other diseases by targeting proteases and GPCRs.

Synthesis Methods

The synthesis of 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol involves the reaction of 3-aminobenzyl alcohol with 2-(2-hydroxyphenyl)ethylamine to form the intermediate compound, which is then reacted with N,N-di-Boc-1,2-ethylenediamine to obtain the final product. The purity and yield of 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

Scientific Research Applications

2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has been used in various scientific research applications, including the development of fluorescent probes for detecting protease activity, the study of protein-protein interactions, and the investigation of G protein-coupled receptor (GPCR) signaling pathways. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has also shown potential in the development of new drugs for treating cancer and other diseases.

properties

CAS RN

127381-59-3

Product Name

2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol

Molecular Formula

C25H32N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[[2-[(3-aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol

InChI

InChI=1S/C25H32N4O2/c26-23-9-5-6-20(16-23)19-29(14-12-27-17-21-7-1-3-10-24(21)30)15-13-28-18-22-8-2-4-11-25(22)31/h1-11,16,27-28,30-31H,12-15,17-19,26H2

InChI Key

NARTWDHDTRAIOY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CC3=CC(=CC=C3)N)O

Canonical SMILES

C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CC3=CC(=CC=C3)N)O

synonyms

1,7-bis(2-hydroxybenzyl)-4-(4-aminobenzyl)diethylenetriamine
bhabdt

Origin of Product

United States

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